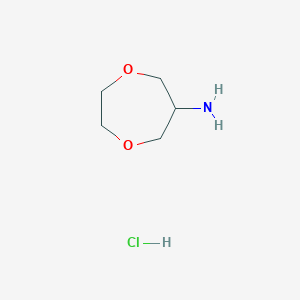
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid, also known as Boc-Cl-Pyr-OH, is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology. Boc-Cl-Pyr-OH is a versatile reagent that can be used for the synthesis of a wide range of compounds, including peptides, nucleosides, and other heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals. Boc-Cl-Pyr-OH is a highly reactive compound and is prone to hydrolysis, making it difficult to handle in the laboratory.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of peptides, such as peptide hormones, and as an intermediate in the synthesis of pharmaceuticals and other heterocyclic compounds. 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has also been used in the synthesis of nucleosides, such as adenosine, guanosine, and uridine, and in the synthesis of other small molecules, such as antibiotics, antifungals, and antivirals. In addition, 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has been used in the synthesis of polymers, such as polyamides and polyesters, and in the synthesis of polypeptides, such as insulin.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is not fully understood. However, it is thought to act as an electrophile, reacting with nucleophiles, such as amines, to form new covalent bonds. This reaction is known as a nucleophilic acyl substitution reaction and is the basis for the synthesis of peptides, nucleosides, and other heterocyclic compounds. 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is also thought to act as a catalyst in the hydrolysis of tert-butyl carbamate to form 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH are not well understood. It is known that it can act as an electrophile and can react with nucleophiles to form new covalent bonds. However, the exact mechanisms by which it affects biochemical and physiological processes are not known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH in laboratory experiments is its versatility. It can be used for the synthesis of a wide range of compounds, including peptides, nucleosides, and other heterocyclic compounds. It is also relatively easy to handle in the laboratory and can be stored at room temperature.
The main limitation of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is its reactivity. It is prone to hydrolysis and can react with other compounds in the laboratory, which can lead to unwanted side reactions. It is also sensitive to light and moisture, so it must be stored in a dark, dry place.
Zukünftige Richtungen
Future research on 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH could focus on further exploring its biochemical and physiological effects. It could also focus on developing new methods for synthesizing 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH and other related compounds, as well as exploring its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, research could focus on developing new methods for controlling and optimizing the reactivity of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH in the laboratory, as well as exploring its potential for use in drug delivery systems. Finally, research could focus on exploring the potential for using 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH as an intermediate in the synthesis of other compounds, such as polymers and polypeptides.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-12(14(19)15(20)21)10-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOZBWNNXCXPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




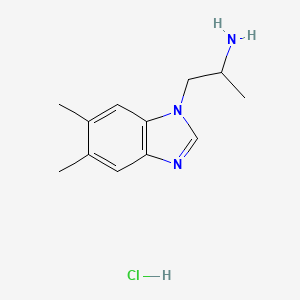
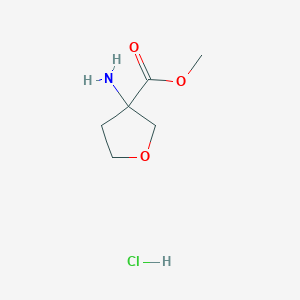






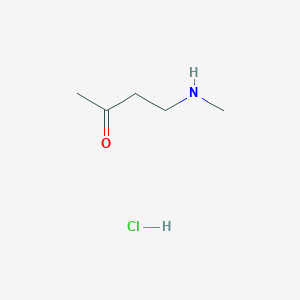
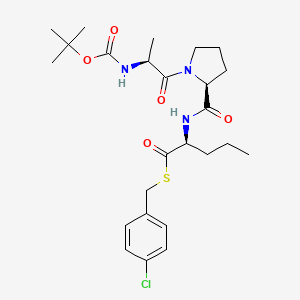
![2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B1469846.png)
